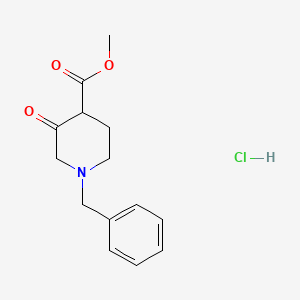

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Descripción

Historical Context and Development

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride emerged as a critical intermediate in pharmaceutical synthesis during the early 21st century. Its development was driven by the demand for efficient piperidine-based building blocks in opioid and antipsychotic drug research. Patents from 2014–2019, such as EP3539965B1 and CN110734393B, highlight its role in synthesizing key precursors for medications like 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile, a compound used in rheumatoid arthritis therapy. The compound’s optimized synthesis routes, achieving >97% yield and 99.5% purity, reflect advancements in cyclization and salt formation techniques.

Nomenclature and Chemical Identity

Systematic IUPAC Name :

this compound

Alternative Designations :

- 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride

- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride

Chemical Identifiers :

Structural Classification within Piperidine Derivatives

The compound belongs to the N-substituted piperidine ketone-carboxylate subclass, characterized by:

- A six-membered piperidine ring with a ketone at position 3 and a methyl carboxylate at position 4.

- A benzyl group attached to the nitrogen atom, enhancing lipophilicity and steric bulk.

- Hydrochloride salt formation, improving crystallinity and aqueous solubility.

Comparative Structural Analysis :

| Feature | This compound | Methylphenidate | Fentanyl |

|---|---|---|---|

| Core Structure | Piperidine with ketone and ester | Piperidine with ester | Piperidine with amide |

| N-Substituent | Benzyl | Methyl | Phenethyl |

| Bioactivity Role | Synthetic intermediate | Dopamine reuptake inhibitor | μ-Opioid receptor agonist |

Propiedades

IUPAC Name |

methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVOOOATEIPVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine derivatives with benzyl chloride and methyl chloroformate under controlled conditions . The reaction typically requires a solvent such as N,N-Dimethylformamide and a base like sodium hydroxide to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Synthesis of Complex Molecules

MBOP HCl serves as an important intermediate in the synthesis of more complex piperidine derivatives. Its structure allows for the development of novel compounds that may exhibit enhanced biological activity or specificity towards certain targets in drug development.

2. Biological Activity

Research indicates that MBOP HCl and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

- Analgesic Effects : Some analogs demonstrate pain-relieving properties, which could be beneficial in developing new analgesic medications.

3. Interaction Studies

Studies often focus on the interaction of MBOP HCl with biological targets, providing insights into its mechanism of action and potential therapeutic uses. These interactions are crucial for understanding how modifications to its structure can enhance efficacy or reduce side effects.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of MBOP HCl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications to the benzyl group significantly enhanced antibacterial potency, suggesting pathways for developing new antimicrobial agents.

Case Study 2: Analgesic Properties

Another research project evaluated the analgesic effects of MBOP HCl analogs in animal models. The findings revealed that certain compounds exhibited comparable efficacy to established analgesics while presenting a favorable safety profile, indicating their potential for further development as pain management therapies.

Mecanismo De Acción

The mechanism of action of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with receptors, modulating their activity and influencing various biological pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Ester Variants

The compound’s structural analogs differ in substituent positions and ester groups, leading to distinct physicochemical and reactivity profiles:

| Compound | CAS No. | Key Differences | Similarity Score | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 3939-01-3 | Oxo group at position 4; carboxylate at position 3 | 0.97 | 283.75 |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | Ethyl ester instead of methyl ester | 0.92 | 297.78 |

| 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 159299-93-1 | Additional methyl ester at position 1 | 0.73 | 307.33 |

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 1454-53-1 | Ethyl ester and 4-oxo group | 0.71 | 297.78 |

Key Observations :

- Ester Group Impact : Ethyl esters (e.g., CAS 52763-21-0) exhibit higher molecular weight and altered solubility compared to methyl analogs, affecting reaction kinetics in nucleophilic substitutions .

- Oxo Position : The 3-oxo group (CAS 175406-94-7) vs. 4-oxo (CAS 3939-01-3) alters electronic distribution, as evidenced by NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) .

Physicochemical Properties

Actividad Biológica

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (MBOP HCl) is a synthetic organic compound notable for its potential biological activities. This compound, with a molecular formula of C₁₄H₁₈ClNO₃ and a molecular weight of approximately 283.75 g/mol, features a piperidine ring substituted with a benzyl group and a carboxylate ester functional group. The compound is primarily utilized in scientific research as an intermediate for synthesizing more complex piperidine derivatives.

- Molecular Formula: C₁₄H₁₈ClNO₃

- Molecular Weight: 283.75 g/mol

- Melting Point: Approximately 185 °C (decomposition)

- Solubility: Soluble in various organic solvents

1. Antimicrobial Properties

Research indicates that MBOP HCl and its derivatives exhibit antimicrobial activity against various bacterial strains. The effectiveness of these compounds can be attributed to their structural characteristics, which allow them to interact with bacterial cell membranes and inhibit growth.

2. Analgesic Effects

Certain analogs of MBOP HCl have demonstrated analgesic properties, suggesting potential applications in pain management. These effects may be linked to the compound's ability to modulate pain pathways in the central nervous system.

3. Neuropharmacological Effects

The piperidine scaffold is commonly associated with neuroactive compounds. Studies suggest that MBOP HCl may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.

Comparative Analysis with Analog Compounds

The biological activity of MBOP HCl can be compared with several structurally related compounds. The following table summarizes relevant analogs:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl | 1454-53-1 | 0.97 | Ethyl instead of methyl group |

| Methyl 1-benzylpiperidine-3-carboxylate | 50585-91-6 | 0.92 | Lacks ketone functionality |

| Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | 175406-94-7 | 0.90 | Different position of functional groups |

| Ethyl 1-benzylpiperidine-3-carboxylate | 72551-53-2 | 0.89 | Similar piperidine structure but different substituents |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of MBOP HCl derivatives:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including MBOP HCl, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives, suggesting their potential as antibiotic agents .

- Analgesic Activity : In animal models, MBOP HCl analogs were tested for pain relief efficacy using formalin-induced pain tests. The results showed that some derivatives significantly reduced pain scores compared to control groups, indicating potential therapeutic applications in analgesia .

- Neuropharmacological Assessment : Research conducted on the interaction of MBOP HCl with serotonin receptors revealed that specific analogs acted as partial agonists at the 5-HT1A receptor, potentially enhancing serotonergic neurotransmission and offering insights into their antidepressant-like effects .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting from piperidone derivatives. A common approach involves alkylation of a piperidine scaffold with benzyl groups, followed by carboxylation and esterification. For example, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (a structural analog) is synthesized via Pd/C-catalyzed hydrogenation under elevated pressure (4.9 atm) for debenzylation, though methyl ester derivatives may require adjusted esterification conditions . Optimization includes monitoring reaction progress via TLC or HPLC, controlling temperature (e.g., reflux in ethanol), and using anhydrous conditions to prevent hydrolysis. Purification often involves recrystallization from ethanol/ether mixtures or column chromatography .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is hygroscopic and should be stored at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability studies indicate a shelf life of ≥5 years under these conditions. Handling requires PPE (gloves, lab coat, goggles) and a fume hood to avoid inhalation or skin contact, as toxicity data are incomplete .

Q. What analytical techniques are recommended for characterizing this compound and confirming purity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and detect tautomers (e.g., enol-oxo interconversion).

- HPLC (≥95% purity) with UV detection at 254 nm.

- Mass spectrometry (ESI-MS) for molecular weight verification (C₁₅H₁₈ClNO₃, MW 283.75).

- Melting point analysis (lit. 185°C with decomposition) .

- X-ray crystallography (using SHELX programs) for absolute configuration determination, though crystal twinning may require high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by tautomerism or dynamic equilibria?

- Methodological Answer : The 3-oxopiperidine moiety may exhibit enol-oxo tautomerism, leading to split NMR peaks or variable melting points. To address this:

- Conduct variable-temperature NMR to observe tautomeric shifts.

- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific forms.

- Compare computational predictions (DFT calculations) with experimental data .

Q. What strategies improve yield in catalytic debenzylation reactions for derivative synthesis?

- Methodological Answer : N-debenzylation of related compounds (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride) uses Pd/C under H₂ pressure. Challenges include incomplete reaction due to steric hindrance. Solutions:

- Increase H₂ pressure (up to 5 atm) and extend reaction time (4–6 hr).

- Alternative catalysts (e.g., Pearlman’s catalyst, Pd(OH)₂/C) or microwave-assisted heating to reduce time .

Q. How can computational modeling aid in understanding the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Perform docking studies to predict binding affinity with target proteins (e.g., opioid receptors, given structural similarity to meperidine ).

- Use DFT calculations to map electron density at the 3-oxo group, predicting nucleophilic attack sites.

- Simulate hydrolysis kinetics under physiological conditions to assess prodrug potential .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Crystallization is complicated by low symmetry and potential twinning. Strategies:

- Use slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures).

- Employ SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution (<1 Å) data to resolve disorder.

- Address twinning with TWINLAW commands in SHELX .

Q. How can researchers design toxicological studies given limited ecotoxicology data?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., OECD 423 for oral LD₅₀ in rodents) and Ames tests for mutagenicity. Prioritize:

- In vitro assays : HepG2 cell viability assays to screen for hepatotoxicity.

- Environmental impact : Use algae (e.g., Pseudokirchneriella subcapitata) growth inhibition tests (OECD 201) to assess aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.